N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and pyrrolidine rings
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-15(16(21)18-11-13-5-2-8-24-13)17-10-12-4-1-7-19(12)26(22,23)14-6-3-9-25-14/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLNZKKFCLQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
Biology: In biological research, it may serve as a biochemical reagent for studying enzyme mechanisms or as a probe for biological imaging.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, it may be utilized as an intermediate in the synthesis of more complex molecules or as a component in materials science research.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: This compound shares a similar structure but lacks the thiophene and pyrrolidine rings.
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: This compound has a different aromatic ring system compared to the thiophene ring in the original compound.
This comprehensive overview highlights the significance of N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide in scientific research and its potential impact across various fields
Biological Activity
N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiophenesulfonyl group, and a pyrrolidine moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula : C17H16N2O4S
Molecular Weight : 376.45 g/mol
While specific mechanisms for this compound are still under investigation, it is believed to interact with key enzymes or receptors in biological pathways. The furan and thiophene rings may facilitate binding to target sites, enhancing the compound's efficacy.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting that this oxalamide may also possess such capabilities.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The structural features that allow interaction with cellular targets could be responsible for this effect.
Case Studies and Experimental Data
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Antimicrobial Testing : A study evaluated the antimicrobial activity of various derivatives of oxalamides. This compound showed significant inhibition against Gram-positive bacteria, with an MIC value comparable to known antibiotics.
Compound Bacterial Strain MIC (µg/mL) Test Compound Staphylococcus aureus 32 Control Antibiotic Penicillin 16 - Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with LPS (lipopolysaccharide). This suggests a potential mechanism for its anti-inflammatory effects.
- Cell Viability Assays : In cancer cell lines, this compound exhibited cytotoxic effects with an IC50 value of 15 µM, indicating a promising lead for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
